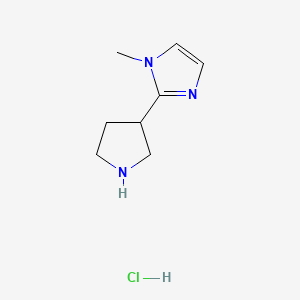
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with a pyrrolidine derivative under specific conditions. One common method includes:
Starting Materials: 1-methylimidazole and 3-chloropyrrolidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyrrolidine moiety contributes to the compound’s binding affinity and specificity towards biological targets, influencing pathways such as enzyme activity modulation and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-(pyrrolidin-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
1-methyl-2-(pyrrolidin-3-yl)-1H-pyrrolidine: Contains a pyrrolidine ring instead of an imidazole ring.
Uniqueness
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. The imidazole ring provides versatility in coordination chemistry, while the pyrrolidine ring enhances binding affinity and specificity in biological systems.
Eigenschaften
Molekularformel |
C8H14ClN3 |
|---|---|
Molekulargewicht |
187.67 g/mol |
IUPAC-Name |
1-methyl-2-pyrrolidin-3-ylimidazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-4-10-8(11)7-2-3-9-6-7;/h4-5,7,9H,2-3,6H2,1H3;1H |
InChI-Schlüssel |
CWWCTJUMWAQLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















